1,2-Oxazolidin-4-ol
CAS No.: 412279-21-1
Cat. No.: VC8467498
Molecular Formula: C3H7NO2
Molecular Weight: 89.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 412279-21-1 |
|---|---|
| Molecular Formula | C3H7NO2 |
| Molecular Weight | 89.09 g/mol |
| IUPAC Name | 1,2-oxazolidin-4-ol |
| Standard InChI | InChI=1S/C3H7NO2/c5-3-1-4-6-2-3/h3-5H,1-2H2 |
| Standard InChI Key | BBWJIHMTJCJDKJ-UHFFFAOYSA-N |
| SMILES | C1C(CON1)O |
| Canonical SMILES | C1C(CON1)O |
Introduction
Chemical Structure and Nomenclature
1,2-Oxazolidin-4-ol belongs to the isoxazolidine family, featuring a saturated ring system with hydroxyl and amine functional groups. Its molecular formula, C₃H₇NO₂, corresponds to a molar mass of 105.09 g/mol . The compound’s IUPAC name, 1,2-oxazolidin-4-ol, reflects the positioning of the hydroxyl group at the fourth carbon of the oxazolidine ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 412279-21-1 |
| EC Number | 821-668-7 |
| SMILES | O[C@@H]1CCO[N@]1 |
| InChIKey | BBWJIHMTJCJDKJ-UHFFFAOYSA-N |
Synonymous designations such as 4-hydroxyisoxazolidine and 4-hydroxytetrahydroisoxazole are frequently used in literature . Stereochemical variants, including (4R)- and (4S)-isoxazolidin-4-ol, highlight the compound’s chiral centers, which influence its reactivity and biological activity .
Synthesis and Production
While direct synthesis protocols for 1,2-oxazolidin-4-ol remain underexplored, methodologies for related oxazolidinones provide foundational insights. A 2016 study demonstrated a domino O-alkylation/aza-Michael/intramolecular retro-Claisen condensation sequence to synthesize functionalized oxazolidin-4-ones . Although this route targets lactone derivatives, analogous strategies involving α-bromoamido alcohols and Michael acceptors could theoretically be adapted for 1,2-oxazolidin-4-ol production . Further research is needed to optimize enantioselective pathways and improve yields for the parent alcohol.
Physical and Chemical Properties
The compound’s computed properties include a topological polar surface area of 55.8 Ų and a hydrogen bond donor count of two, suggesting moderate solubility in polar solvents . Its logP value (estimated at -0.7) indicates hydrophilic tendencies, aligning with the hydroxyl group’s polarity. Spectroscopic data, such as NMR and IR profiles, remain areas for experimental validation due to limited published studies.
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Use protective gloves |
| Eye Irritation | H319 | Wear safety goggles |
| Respiratory Irritation | H335 | Ensure adequate ventilation |
Handling protocols mandate the use of personal protective equipment (PPE) and adherence to storage guidelines in cool, dry environments .
| Quantity | Price (€) |
|---|---|
| 500 mg | 342 |
| 1 g | 528 |
| 25 g | 5,276 |
Potential applications span medicinal chemistry, where the compound serves as a precursor for antibiotics and neuromodulators. Patent filings linked to its InChIKey (BBWJIHMTJCJDKJ-UHFFFAOYSA-N) suggest ongoing exploration in drug discovery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume